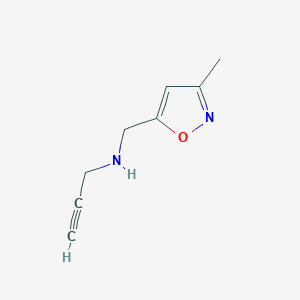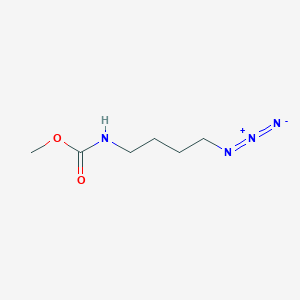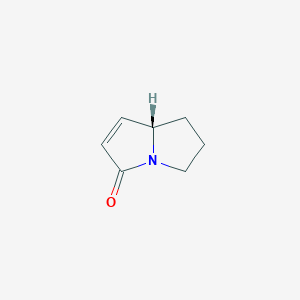
4-(Phénylsulfonyl)thiophène-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylsulfonyl)thiophen-3-amine (PSTA) is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in scientific research. PSTA is a five-membered ring structure, containing an amine group, a phenyl ring, and a thiophen ring. PSTA has a variety of properties that make it an attractive target for research, such as its high solubility in water, its low toxicity, and its ability to react with a variety of compounds. PSTA has been studied for its potential applications in a variety of fields, including in vivo and in vitro research, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Chimie Médicinale
Les analogues à base de thiophène, tels que la 4-(Phénylsulfonyl)thiophène-3-amine, ont intéressé un nombre croissant de scientifiques en tant que composés potentiellement biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Chimie Industrielle
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Cela suggère que la this compound pourrait potentiellement être utilisée dans ce domaine.
Semi-conducteurs Organiques
Les molécules à base de thiophène jouent un rôle important dans le développement de semi-conducteurs organiques . Compte tenu de sa base de thiophène, la this compound pourrait être utilisée dans le développement de nouveaux semi-conducteurs organiques.
Transistors à effet de champ organiques (OFET)
Les dérivés du thiophène sont également utilisés dans la fabrication de transistors à effet de champ organiques (OFET) . Cela ouvre une autre application potentielle pour la this compound.
Diodes électroluminescentes organiques (OLED)
Les molécules à base de thiophène sont utilisées dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela suggère que la this compound pourrait être utilisée dans la production d'OLED.
Études Environnementales
Une étude a montré l'extinction de la fluorescence d'un nouveau dérivé de 1,3,4-oxadiazole substitué par du thiophène par différents dérivés d'amines aromatiques polluantes de l'environnement . Cela suggère que la this compound pourrait potentiellement être utilisée dans des études environnementales liées à l'extinction de la fluorescence.
Safety and Hazards
Orientations Futures
The future directions in the research of thiophene derivatives, including 4-(Phenylsulfonyl)thiophen-3-amine, involve the development of efficient and selective syntheses . These syntheses aim to construct the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .
Mécanisme D'action
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron compounds used in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, it may act as a coupling partner, forming carbon-carbon bonds with organoboron compounds .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, it participates in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
Its physical properties such as melting point (125 °c), boiling point (4889°C at 760 mmHg), and molecular weight can impact its bioavailability .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of organic compounds .
Action Environment
Factors such as temperature, solvent polarity, and the presence of other reactants can influence its reactivity in suzuki–miyaura cross-coupling reactions .
Propriétés
IUPAC Name |
4-(benzenesulfonyl)thiophen-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c11-9-6-14-7-10(9)15(12,13)8-4-2-1-3-5-8/h1-7H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLCXPMYGZOANR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380990 |
Source


|
| Record name | 4-(phenylsulfonyl)thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175201-60-2 |
Source


|
| Record name | 4-(Phenylsulfonyl)-3-thiophenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(phenylsulfonyl)thiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)



![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)






![Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde](/img/structure/B63081.png)